1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
Overview
Description
1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group:
Formation of the Tetrazole Ring: The final step involves the cyclization of an azide precursor with a nitrile group under thermal or catalytic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole share structural similarities.
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone and N-methyl-2-pyrrolidinone have similar core structures.
Uniqueness
The uniqueness of 1-(PYRROLIDIN-1-YL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could include enhanced stability, specific reactivity, or unique interactions with biological targets.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-23-12-8-11(9-13(24-2)15(12)25-3)16-17-19-21(18-16)10-14(22)20-6-4-5-7-20/h8-9H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYBBNQIPPMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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